Neuropeptide SF (human)

Description

Historical Context of Discovery

The discovery of Neuropeptide SF is intrinsically linked to the identification of the Neuropeptide FF (NPFF) family. The first member of this family, NPFF, was isolated from bovine brain extracts in 1985 by Yang and colleagues. nih.gov This was achieved using an antiserum that recognized the FMRF-amide peptide, a cardioexcitatory peptide found in mollusks, revealing a family of peptides in vertebrates that share a C-terminal Arginine-Phenylalanine-amide (RF-amide) motif. nih.govmdpi.com

Subsequent research led to the characterization of the gene encoding these peptides. It was found that the highly conserved NPFF gene encodes a precursor protein, pro-NPFFA, which gives rise to not only NPFF but also Neuropeptide AF (NPAF) and Neuropeptide SF (NPSF). nih.govmdpi.com The identification of NPSF was a direct result of the characterization of this common precursor, establishing it as a key member of the mammalian RF-amide peptide family. mdpi.com These peptides were later identified in various species, including rats, mice, and humans. mdpi.com

Classification within the Neuropeptide FF (NPFF) Family

Neuropeptide SF is classified as an RF-amide peptide, a large group of proteins characterized by a common C-terminal arginine–phenylalanine–amide sequence. mdpi.com Within this broad family, it belongs to the Neuropeptide FF group, which are all derived from the Npff gene. mdpi.com This gene encodes two distinct precursor polypeptides: pro-NPFFA and pro-NPFFB. mdpi.com

Human Neuropeptide SF is specifically derived from the pro-NPFFA precursor. mdpi.com The processing of this precursor yields three related peptides: NPFF, NPAF, and NPSF. nih.govebi.ac.uk The names of the octapeptides NPFF and NPSF are derived from a key amino acid in their sequence preceding the C-terminal PQRF-amide motif: Phenylalanine (F) for NPFF and Serine (S) for Neuropeptide SF. mdpi.com

The peptides derived from the pro-NPFFA precursor are closely related and can bind to the same receptors, the Neuropeptide FF receptors 1 and 2 (NPFFR1 and NPFFR2). nih.govmdpi.com However, studies have shown that NPFFR2 preferentially binds NPSF, NPFF, and NPAF. embopress.org

| Peptide | Full Name | Amino Acid Sequence | Key Structural Feature |

|---|---|---|---|

| Neuropeptide FF (NPFF) | Neuropeptide Phenylalanine-Phenylalanine | FLFQPQRF-NH2 | C-terminal RF-amide motif |

| Neuropeptide AF (NPAF) | Neuropeptide Alanine-Phenylalanine | AGEGLSSPFWSLAAPQRF-NH2 | C-terminal RF-amide motif |

| Neuropeptide SF (NPSF) | Neuropeptide Serine-Phenylalanine | SQAFLFQPQRF-NH2 | C-terminal RF-amide motif |

Role as a Neuromodulator and Neurotransmitter

Neuropeptides are a diverse class of signaling molecules in the brain that function as neurotransmitters and neuromodulators. turkupetcentre.net Unlike classical neurotransmitters that elicit rapid, short-lived responses, neuropeptides typically induce slower, more prolonged modulatory effects on neural activity. nih.govwikipedia.org They are stored in large dense-core vesicles and are often co-released with other neurotransmitters, allowing for complex regulation of synaptic communication. nih.govfrontiersin.org The action of most neuropeptides, including NPSF, is mediated by G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades. nih.govwikipedia.org

The NPFF system, which includes Neuropeptide SF, is recognized for its role in several physiological processes, most notably pain modulation and cardiovascular regulation. nih.govebi.ac.uk Research has demonstrated that NPSF, along with NPFF and FMRFamide, can significantly potentiate proton-gated currents in sensory neurons by acting on the Acid Sensing Ion Channel 3 (ASIC3). nih.gov This action suggests a role for NPSF in pain perception, particularly in conditions associated with tissue acidosis, such as inflammation. nih.gov During inflammation, the expression of both the NPFF precursor and ASIC3 is increased, further highlighting the potential importance of this regulatory pathway. nih.gov

The effects of NPSF are primarily mediated through the NPFF receptors. Specifically, NPFFR2, which is strongly activated by NPSF, is implicated in pain modulation and cardiovascular function. embopress.org The activation of the NPFF system can lead to an increase in mean arterial blood pressure in rodents. nih.gov This neuromodulatory function positions Neuropeptide SF as a significant, albeit specialized, signaling molecule within the central and peripheral nervous systems.

| Area of Function | Key Finding | Mechanism of Action | Associated Receptors/Channels |

|---|---|---|---|

| Pain Modulation | Potentiates proton-gated currents in sensory neurons, which can influence pain perception associated with tissue acidosis. nih.gov | Increases the amplitude of the sustained current of ASIC3, essentially by slowing the inactivation rate. nih.gov | Acid Sensing Ion Channel 3 (ASIC3) nih.gov |

| Neuromodulation | Acts as a neuromodulator by binding to specific G protein-coupled receptors. mdpi.comembopress.org | Preferentially activates NPFFR2, leading to downstream cellular signaling. embopress.org | Neuropeptide FF Receptor 2 (NPFFR2) embopress.org |

| Cardiovascular Regulation | As part of the NPFF system, it is involved in the regulation of cardiovascular function. nih.gov | Activation of the NPFF system has been shown to increase mean arterial blood pressure. nih.gov | Neuropeptide FF Receptors (NPFFR1, NPFFR2) nih.gov |

Properties

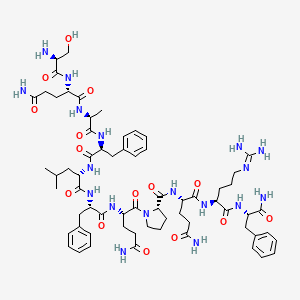

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H94N18O15/c1-36(2)31-47(81-62(96)48(33-39-17-9-5-10-18-39)80-55(89)37(3)74-57(91)43(23-26-51(67)85)75-56(90)41(66)35-84)60(94)82-49(34-40-19-11-6-12-20-40)61(95)78-45(25-28-53(69)87)64(98)83-30-14-22-50(83)63(97)77-44(24-27-52(68)86)59(93)76-42(21-13-29-73-65(71)72)58(92)79-46(54(70)88)32-38-15-7-4-8-16-38/h4-12,15-20,36-37,41-50,84H,13-14,21-35,66H2,1-3H3,(H2,67,85)(H2,68,86)(H2,69,87)(H2,70,88)(H,74,91)(H,75,90)(H,76,93)(H,77,97)(H,78,95)(H,79,92)(H,80,89)(H,81,96)(H,82,94)(H4,71,72,73)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCAYXQBGJIAOK-UDXVSVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H94N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712191 | |

| Record name | L-Seryl-L-glutaminyl-L-alanyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192387-39-6 | |

| Record name | L-Seryl-L-glutaminyl-L-alanyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biosynthesis of Neuropeptide Sf Human

Gene Encoding Neuropeptide SF Precursor

Neuropeptide SF, along with the related peptides Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), is encoded by a single gene in humans. turkupetcentre.net This gene is known as the Neuropeptide FF gene, officially symbolized as NPFF. wikipedia.org The gene gives rise to a precursor protein, Pro-FMRFamide-related neuropeptide FF, which is sometimes referred to as pro-NPFFA. researchgate.netuniprot.org This precursor is the source from which NPSF is ultimately derived through proteolytic processing. wikipedia.org

Genomic Localization in Humans

The NPFF gene is situated on the long arm (q arm) of chromosome 12 in the human genome. wikipedia.org Detailed cytogenetic mapping places it at band 12q13.13. wikipedia.org

Table 1: Genomic Details of Human Neuropeptide SF Precursor Gene

| Feature | Description | Source |

|---|---|---|

| Gene Name | Neuropeptide FF | wikipedia.org |

| Gene Symbol | NPFF | wikipedia.org |

| Encoded Precursor | Pro-FMRFamide-related neuropeptide FF | uniprot.org |

| Chromosomal Location | Chromosome 12 | wikipedia.org |

| Specific Band | 12q13.13 | wikipedia.org |

Precursor Protein Processing and Maturation

The journey from the initial gene product to the active neuropeptide is a multi-step process involving precise enzymatic cleavage and chemical modifications. genominfo.org The newly synthesized precursor protein, pro-NPFF, is directed through the cell's secretory pathway, where it undergoes maturation within dense-core secretory vesicles. genominfo.orggenominfo.org

Enzymatic Cleavage Mechanisms

The liberation of Neuropeptide SF from its precursor protein is accomplished through the action of specific endopeptidases. genominfo.org Neuropeptide precursors are typically processed by a class of enzymes known as prohormone convertases (PCs), such as PC1/3 and PC2. genominfo.orggenominfo.orgmdpi.com These enzymes recognize and cleave the precursor protein at specific sites, which are most often pairs of basic amino acids like Lysine-Arginine (Lys-Arg) or Arginine-Arginine (Arg-Arg). genominfo.orgresearchgate.net The processing of the NPFFA precursor occurs at these characteristic basic proteolytic cleavage sites to generate the smaller peptide fragments, including NPSF. wikipedia.org Following this initial cleavage, exopeptidases, such as carboxypeptidases, often remove any remaining C-terminal basic residues to produce the intermediate peptide. genominfo.org

Post-Translational Modifications

After proteolytic cleavage, the immature Neuropeptide SF peptide undergoes crucial post-translational modifications (PTMs) to become fully active. genominfo.org The most significant of these for NPSF is C-terminal amidation. This chemical modification involves the enzymatic conversion of a C-terminal glycine (B1666218) residue, if present in the precursor sequence, into an amide group (-NH2). genominfo.org This reaction is catalyzed by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM). genominfo.orgnih.gov In the case of human Neuropeptide SF, the final structure has the amino acid sequence SQAFLFQPQRF, where the terminal Phenylalanine residue is amidated. This amidation is often critical for the peptide's biological activity and stability. genominfo.org

Table 2: Processing and Modification of Human Neuropeptide SF

| Step | Description | Key Enzymes (Examples) | Result | Source |

|---|---|---|---|---|

| Endoproteolytic Cleavage | The pro-NPFF precursor is cleaved at specific basic amino acid sites. | Prohormone Convertases (PC1/3, PC2) | Release of the immature NPSF peptide from the precursor. | genominfo.orggenominfo.orgresearchgate.net |

| Exopeptidase Trimming | Removal of C-terminal basic residues from the cleaved peptide. | Carboxypeptidase E | Formation of the direct precursor to the final peptide. | genominfo.org |

| C-terminal Amidation | Addition of an amide group to the C-terminus of the peptide. | Peptidyl-glycine α-amidating monooxygenase (PAM) | Production of the mature, biologically active Neuropeptide SF. | genominfo.orgnih.gov |

Receptor Systems for Neuropeptide Sf Human

Identification and Characterization of Cognate Receptors

In 2000, two cognate receptors for the neuropeptide FF (NPFF) family, to which NPSF belongs, were identified and cloned from human and rat tissues. nih.gov These receptors, designated as Neuropeptide FF Receptor 1 and Neuropeptide FF Receptor 2, are members of the GPCR superfamily and share approximately 50% homology with each other. nih.govresearchgate.net Both receptors are activated by NPFF family peptides, including NPSF, and are coupled to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. researchgate.netmdpi.com

Neuropeptide FF Receptor 1 (NPFFR1), also known as GPR147, was identified as a receptor for NPFF and related peptides. nih.govresearchgate.net It is a class A GPCR. eurofinsdiscovery.com While NPFF peptides can activate NPFFR1, it is preferentially activated by the LPXRFamide/RFRP (gonadotropin-inhibitory hormone or GnIH) group of peptides. researchgate.netguidetopharmacology.org The human NPFFR1 gene is located on chromosome 10. wikipedia.orgwikipedia.org Functional studies in recombinant cell lines, such as CHO and HEK293 cells, have confirmed that NPFFR1 activation by its ligands leads to the inhibition of forskolin-stimulated cAMP accumulation. mdpi.comguidetopharmacology.orgresearchgate.net

Neuropeptide FF Receptor 2 (NPFFR2), also identified as GPR74 or HLWAR77, is the second subtype in the NPFF receptor family. nih.govresearchgate.netwikipedia.org It is considered the high-affinity receptor for NPFF and NPAF. researchgate.net NPSF potently activates NPFFR2. rndsystems.com The human NPFFR2 gene is located on chromosome 4. wikipedia.org Similar to NPFFR1, NPFFR2 is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase. researchgate.netmdpi.com This receptor has been characterized using various techniques, including binding assays with radiolabeled ligands and functional assays measuring GTPγS binding and cAMP accumulation in transfected cell lines. nih.gov

Neuropeptide FF Receptor 1 (NPFFR1 or GPR147)

Receptor Expression Profile in Human Tissues

The distribution of NPFFR1 and NPFFR2 varies significantly between the central nervous system and peripheral tissues, and there are also notable differences between species. nih.gov

In the human central nervous system, both NPFF receptors are widely but differentially expressed. researchgate.netnih.gov

NPFFR1: The highest levels of NPFFR1 mRNA in humans are found in the spinal cord. nih.gov It is also broadly distributed in the brain, with notable expression in the limbic system and the hypothalamus. guidetopharmacology.orgwikipedia.org More specifically, expression has been noted in the nucleus accumbens, various hypothalamic nuclei, thalamus, and cerebellum. wikipedia.orgnih.gov

NPFFR2: NPFFR2 is highly expressed in the superficial layers of the spinal cord. guidetopharmacology.orgwikipedia.org In the human brain, NPFFR2-positive neurons have been identified in the forebrain and medulla oblongata. uniprot.orguniprot.org Autoradiographic studies have shown high densities of NPFF binding sites, largely corresponding to NPFFR2, in the dorsal horn of the spinal cord, thalamic and hypothalamic nuclei, central gray area, and dorsal raphe. nih.gov

The expression of NPFF receptors in human peripheral tissues is generally lower than in the CNS, with some exceptions.

NPFFR1: Low levels of NPFFR1 mRNA have been detected in the human spleen, pituitary gland, and testis. nih.govnih.govwikigenes.org Recent data also shows expression in renal proximal tubule cells. mdpi.com

NPFFR2: The highest level of human NPFFR2 mRNA is found in the placenta. nih.govnih.gov Lower levels of expression are detected in a variety of other peripheral tissues, including the spleen, testis, thymus, heart, kidney, and adipose tissue. nih.govwikigenes.orgnih.govwikigenes.orgportlandpress.com

Central Nervous System Distribution

Receptor Pharmacology

The pharmacological characterization of NPFF receptors has revealed high-affinity binding for peptides of the NPFF family. Neuropeptide SF is an endogenous peptide derived from the same precursor as NPFF and NPAF. nih.gov It acts as an agonist at both NPFF receptors, though it shows particular potency at NPFFR2. rndsystems.commdpi.com

Binding assays using crude membranes from cells heterologously expressing the human receptors demonstrated that NPFF binds to hNPFFR1 with a dissociation constant (Kd) of 1.13 nM and to hNPFFR2 with a Kd of 0.37 nM. nih.govresearchgate.net Functional assays confirm the agonist activity of these peptides. For instance, NPSF potently activates the orphan G-protein-coupled receptor HLWAR77 (NPFFR2) with an EC50 value of 0.39 nM. rndsystems.com The activation of these receptors by NPSF triggers intracellular signaling cascades, primarily the inhibition of cAMP production through the Gαi/o pathway. researchgate.netmdpi.com

Table 1: Binding Affinities (Ki) of Neuropeptide FF (NPFF) at Human NPFF Receptors

| Receptor | Ligand | Ki (nM) | Cell Line | Reference |

|---|---|---|---|---|

| hNPFFR1 | NPFF | 1.13 (Kd) | Cos-7 | researchgate.net |

| hNPFFR2 | NPFF | 0.37 (Kd) | Cos-7 | researchgate.net |

Table 2: Functional Activity (EC50) of Neuropeptide SF (NPSF) at Human NPFFR2

| Receptor | Ligand | EC50 (nM) | Assay | Reference |

|---|---|---|---|---|

| hNPFFR2 (HLWAR77) | NPSF | 0.39 | G-protein activation | rndsystems.com |

Ligand Binding Affinity and Selectivity

The interaction between Neuropeptide SF and its receptors is characterized by specific binding affinities (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) and a degree of selectivity for the different receptor subtypes.

Neuropeptide SF is derived from the pro-NPFFB precursor. meilerlab.org Peptides originating from this precursor have been noted to exhibit a slight binding preference for NPFFR1. meilerlab.org However, NPSF demonstrates significant binding to NPFFR2. In studies using Chinese hamster ovary (CHO) cells expressing the human NPFFR2, NPSF displayed a binding affinity (Ki) of 12.1 nM. researchgate.net The binding affinities of various NPFF-related peptides to the human NPFFR2 highlight the structural nuances that determine receptor interaction. researchgate.net For context, the related peptide Neuropeptide FF (NPFF) binds with high affinity to both human receptors, with reported Kd values of 1.13 nM for hNPFFR1 and 0.37 nM for hNPFFR2. nih.gov

Binding Affinities (Ki) of NPFF-Related Peptides at the Human NPFF2 Receptor

Data from binding experiments performed with a radioiodinated probe on CHO cell membranes expressing the human NPFF2 receptor. researchgate.net

| Peptide | Binding Affinity (Ki, nM) |

|---|---|

| human NPAF | 0.22 |

| SQA-NPFF | 0.29 |

| NPFF | 0.30 |

| 1DMe | 0.31 |

| EYW-NPSF | 0.32 |

| QFW-NPSF | 0.35 |

| 3D | 1.12 |

| Met-enk-RF-NH2 | 3.25 |

| FMRF-NH2 | 10.5 |

| NPSF | 12.1 |

Agonist Potency and Efficacy

The functional activity of Neuropeptide SF is defined by its potency and efficacy. Potency refers to the concentration of the ligand required to produce 50% of its maximal effect (EC50), while efficacy describes the maximum response a ligand can elicit upon binding to its receptor. derangedphysiology.comuniba.it

Neuropeptide SF acts as a potent agonist at the NPFF2 receptor. rndsystems.com In functional assays, human NPSF was shown to activate the NPFF2 receptor (HLWAR77) with an EC50 value of 0.39 nM. rndsystems.com This high potency indicates that very low concentrations of NPSF are sufficient to induce a significant cellular response. The efficacy of NPSF is demonstrated through its ability to activate the Gi/o signaling pathway, leading to a measurable inhibition of forskolin-induced cAMP accumulation in recombinant cells. researchgate.net This inhibitory effect on cAMP production is a hallmark of NPFF receptor activation and represents the functional efficacy of the peptide. researchgate.net

Agonist Potency of Neuropeptide SF (human)

Functional potency measured in cells expressing the human NPFF2 receptor.

| Compound | Receptor Target | Potency (EC50) | Source |

|---|---|---|---|

| Neuropeptide SF (human) | NPFF2 (HLWAR77) | 0.39 nM | rndsystems.com |

Structure-Activity Relationships of Neuropeptide SF and Receptor Interactions

The specific biological activity of Neuropeptide SF is intrinsically linked to its amino acid sequence and three-dimensional structure. Structure-activity relationship (SAR) studies have elucidated key structural motifs required for receptor binding and activation.

A critical feature for the activity of NPSF and related peptides is the conserved C-terminal Arg-Phe-NH2 (RF-amide) motif. researchgate.net This part of the peptide is considered essential for engaging with conserved residues within the transmembrane domain of the receptor to trigger its activation. researchgate.netembopress.org In contrast, the N-terminal segment of the peptide is thought to play a more significant role in determining the selectivity between NPFFR1 and NPFFR2. meilerlab.orgembopress.org

Detailed structural analysis of the NPFFR2 provides further insight into these interactions. embopress.org The arginine residue at the -2 position relative to the C-terminal phenylalanine (Arg9 in the NPSF sequence) forms crucial connections within the receptor's binding pocket. embopress.org Specifically, it establishes a salt bridge with glutamic acid E208 and a hydrogen bond with threonine T220 of the NPFFR2. embopress.org Furthermore, this arginine is stabilized by a cation-π interaction with tyrosine Y219. embopress.org Mutations of these receptor residues lead to a significant loss in signaling potency, confirming their importance for ligand binding and receptor activation. embopress.org The selectivity of NPSF for its own receptors over others, such as the neuropeptide Y (NPY) receptors, is partly attributed to differences in the hydrophobicity of the amino acids constituting the ligand-binding pocket. embopress.org

Receptor Regulation and Trafficking

Continuous or repeated exposure to an agonist like Neuropeptide SF leads to the activation of complex regulatory mechanisms that control the location, number, and signaling capacity of its receptors. These processes, including desensitization, internalization, and recycling, are fundamental for maintaining cellular homeostasis and preventing overstimulation.

Desensitization Mechanisms

Desensitization refers to the rapid attenuation of a cellular response following prolonged exposure to an agonist. nih.govnih.gov For GPCRs such as the NPFF receptors, this process is initiated by the phosphorylation of the agonist-bound receptor. nih.govnih.gov This phosphorylation is carried out by specific intracellular enzymes known as G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases (e.g., protein kinase C). nih.govnih.gov The addition of phosphate (B84403) groups to serine and threonine residues on the receptor's intracellular loops and C-terminal tail alters its conformation. This conformational change leads to the functional uncoupling of the receptor from its associated G protein, thereby terminating the primary signaling cascade even while the agonist is still bound. nih.gov

Internalization and Recycling Processes

Following initial desensitization, NPFF receptors are removed from the plasma membrane via endocytosis, a process also known as internalization. nih.gov This sequestration of receptors into intracellular vesicles depletes the cell surface of available receptors, contributing further to the desensitized state. nih.govnih.gov Once internalized, the receptor-ligand complex is trafficked to endosomes. Here, a critical step for many neuropeptide receptors is the degradation of the peptide ligand by endosomal enzymes, such as endothelin-converting enzyme 1 (ECE-1). pnas.orgpnas.org The acidic environment of the endosome promotes this enzymatic degradation. pnas.org The destruction of the peptide facilitates the dissociation of the receptor from regulatory proteins like β-arrestin. pnas.orgpnas.org Freed from its ligand and associated proteins, the receptor can then be dephosphorylated and trafficked back to the plasma membrane, a process called recycling. nih.gov This recycling is essential for the resensitization of the cell, restoring its ability to respond to subsequent stimulation. nih.govnih.gov

Role of Beta-Arrestins and G Protein-Coupled Receptor Kinases (GRKs)

GRKs and β-arrestins are the central players in orchestrating the regulation of NPFF receptors. The process begins when GRKs selectively recognize and phosphorylate the active, agonist-bound conformation of the receptor. nih.govfrontiersin.org Specifically, GRK2 has been implicated in the desensitization of neuropeptide FF receptors. frontiersin.org

This GRK-mediated phosphorylation dramatically increases the receptor's affinity for β-arrestins (β-arrestin 1 and β-arrestin 2). nih.govfrontiersin.org The binding of β-arrestin to the phosphorylated receptor has two major consequences. First, β-arrestin sterically blocks the receptor's ability to interact with and activate G proteins, effectively desensitizing the primary signaling pathway. biorxiv.orgbiorxiv.org Second, β-arrestin acts as a molecular scaffold, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein AP2, thereby promoting the receptor's internalization into clathrin-coated pits. biorxiv.org The stability of the receptor-arrestin complex can influence the receptor's fate; dissociation of this complex, often triggered by peptide degradation within the endosome, is a prerequisite for receptor recycling and resensitization. pnas.orgpnas.org

Neuroanatomical Distribution and Cellular Localization of the Neuropeptide Sf Human System

Central Nervous System Distribution of Neuropeptide SF-Producing Neurons

In the human brain, the neurons that synthesize Neuropeptide S are notably restricted to a few specific nuclei within the brainstem. mdpi.com This localized production contrasts sharply with the widespread distribution of its receptors.

Brainstem Nuclei

Research utilizing in situ hybridization and stereological methods has identified and quantified the distribution of NPS mRNA-positive neurons in the human pons. Current time information in US.frontiersin.org These studies have revealed a bilateral total of approximately 22,317 ± 2,411 NPS-producing neurons. Current time information in US.frontiersin.orgnih.gov The primary locations of these neurons are concentrated in distinct clusters within the brainstem.

The parabrachial area is the principal site of NPS synthesis in the human brain, containing the vast majority (approximately 84%) of all NPS-expressing cells. Current time information in US.frontiersin.orgtandfonline.com These neurons are found in the extensions of the medial and lateral parabrachial nuclei, the Kölliker-Fuse nucleus, and the area surrounding the adjacent lateral lemniscus. Current time information in US.frontiersin.orgnih.gov

A smaller, yet significant, cluster of NPS-positive cells, accounting for about 11% of the total, has been identified in the pontine central gray . Current time information in US.frontiersin.orgtandfonline.com This finding was novel in humans and was also observed in rodents. Current time information in US.frontiersin.org

In contrast to rodent models where the pericoerulear region is a prominent site of NPS production, in the human brain, only a very small fraction (around 5%) of NPS-positive cells are found in the pericoerulear region , near the locus coeruleus. Current time information in US.frontiersin.orgnih.gov

Table 1: Distribution of Neuropeptide S (NPS)-Producing Neurons in the Human Pons

| Brainstem Region | Percentage of Total NPS Neurons | Key Nuclei/Areas |

|---|---|---|

| Parabrachial Area | ~84% | Medial and Lateral Parabrachial Nuclei, Kölliker-Fuse Nucleus, Lateral Lemniscus |

| Pontine Central Gray | ~11% | Pontine Central Gray Matter |

| Pericoerulear Region | ~5% | Area adjacent to the Locus Coeruleus |

Central Nervous System Distribution of Neuropeptide SF Receptors (NPSR1, NPFFRs)

While the production of NPS is confined to the brainstem, its influence is widespread due to the extensive distribution of its primary receptor, Neuropeptide S Receptor 1 (NPSR1). mdpi.comCurrent time information in US. The mRNA for NPSR1 is found throughout the human brain, indicating a broad range of potential target sites for NPS action. oup.commdpi.com

Forebrain Regions

The forebrain exhibits significant expression of NPSR1, suggesting a role for NPS in higher-order cognitive and emotional processing. High levels of NPSR1 mRNA are detected in the cortex , various thalamic nuclei , the hypothalamus , and the amygdala . mdpi.compnas.orgmdpi.comnih.gov The presence of NPSR1 in these regions implicates the NPS system in the regulation of arousal, stress responses, and emotional behaviors. mdpi.com

Limbic System Components

The limbic system, a critical network for emotion, memory, and motivation, is richly populated with NPS receptors. The amygdala , a key component of the limbic system, shows high expression of NPSR1. mdpi.commdpi.comnih.gov Other limbic structures, such as the parahippocampal formation , including the subiculum , also exhibit notable NPSR1 expression. mdpi.com This distribution pattern strongly supports the involvement of NPS in modulating anxiety and fear-related behaviors.

Hindbrain Regions

Within the hindbrain, NPSR1 mRNA is prominently found in the periaqueductal gray (PAG) . Current time information in US.frontiersin.org The PAG is a crucial area for the integration of autonomic information and emotional behavior. Current time information in US. In the human pons, NPSR1 mRNA-expressing cells are also located in the rostral laterodorsal tegmental nucleus, the cuneiform nucleus, and the microcellular tegmental nucleus region. Current time information in US.frontiersin.orgoup.com

Table 2: Regional Distribution of Neuropeptide S Receptor 1 (NPSR1) in the Human CNS

| Brain Region | Key Structures with NPSR1 Expression |

|---|---|

| Forebrain | Cerebral Cortex, Thalamic Nuclei, Hypothalamus, Amygdala |

| Limbic System | Amygdala, Parahippocampal Formation (including Subiculum) |

| Hindbrain | Periaqueductal Gray, Rostral Laterodorsal Tegmental Nucleus, Cuneiform Nucleus, Microcellular Tegmental Nucleus |

Physiological and Behavioral Functions of Neuropeptide Sf Human

Pain Modulation and Nociception Pathways

Nociception, the sensory nervous system's response to harmful or potentially harmful stimuli, is a complex process that can be modulated by various endogenous substances, including neuropeptides. frontiersin.orgnih.gov Neuropeptide SF, as part of the broader Neuropeptide FF (NPFF) family, plays a significant role in modulating pain perception and the pathways involved in nociception. nih.govwikipedia.org The interaction between the NPFF system and the opioid system is particularly crucial in understanding pain modulation. wikipedia.org

Neuropeptide SF and its related peptides are often termed "anti-opioid" peptides because they can counteract the analgesic effects of opioids. nih.gov This anti-opioid activity is a key aspect of their function in pain modulation. The NPFF system, including NPSF, exerts its effects by interacting with two G-protein coupled receptors, NPFF1 and NPFF2. nih.govnih.gov

The anti-opioid effects of the NPFF family are observed primarily at the supraspinal level (within the brain). mdpi.com When administered to this region, these peptides can reverse the pain-relieving effects of morphine. mdpi.com This action is believed to be part of a homeostatic mechanism that prevents excessive opioid activity. nih.gov The release of NPFF peptides can be triggered by the administration of opioids, suggesting a feedback loop where opioids stimulate the release of their own antagonists. nih.govpnas.org

The cellular mechanisms underlying this anti-opioid effect are still under investigation but are thought to involve the modulation of neuronal signaling pathways that are also targeted by opioids. nih.gov Although both NPFF and opioid receptors are coupled to Gi/o proteins, stimulation of NPFF receptors can antagonize the effects of opioid agonists. nih.gov

Chronic exposure to opioids can lead to two significant phenomena: tolerance, where increasing doses of the drug are required to achieve the same analgesic effect, and opioid-induced hyperalgesia (OIH), an increased sensitivity to pain. pnas.orgjneurosci.org The NPFF system, including Neuropeptide SF, is implicated in both of these processes. nih.govpnas.org

The development of opioid tolerance is thought to be, in part, a consequence of the up-regulation of anti-opioid systems like the NPFF system. pnas.org Chronic opioid administration leads to an increased release of NPFF peptides, which in turn counteracts the analgesic effects of the opioids, contributing to the development of tolerance. nih.govpnas.org This is supported by findings that blocking NPFF receptors can prevent the development of tolerance to the analgesic effects of opioids like heroin and morphine. nih.govpnas.org

Opioid-induced hyperalgesia is a paradoxical effect where opioid use leads to a state of heightened pain sensitivity. pnas.org The NPFF system contributes to this phenomenon, as administration of NPFF peptides can induce hyperalgesia. pnas.org Blockade of NPFF receptors has been shown to prevent the development of this sustained hyperalgesia. pnas.org This suggests that the activation of the NPFF system by chronic opioid use is a key driver of OIH. nih.govpnas.org

Interactive Data Table: Key Research Findings on Neuropeptide SF and Pain Modulation

| Finding | Implication | Key Compound(s) | Reference(s) |

| NPFF peptides act as anti-opioids at the supraspinal level. | Modulates the analgesic effects of opioids in the brain. | Morphine, Neuropeptide FF | mdpi.com |

| Blockade of NPFF receptors prevents opioid tolerance. | The NPFF system is a key contributor to the development of tolerance. | Heroin, Morphine, RF9 | pnas.org, nih.gov |

| NPFF receptor blockade prevents opioid-induced hyperalgesia. | The NPFF system is involved in the paradoxical pain sensitization caused by chronic opioid use. | RF9 | pnas.org |

| Opioid administration triggers the release of NPFF-like material. | Suggests a negative feedback loop in pain modulation. | Morphine, Neuropeptide FF | pnas.org |

Anti-opioid Mechanisms

Regulation of Energy Homeostasis and Feeding Behavior

Energy homeostasis is the process of maintaining a balance between energy intake and energy expenditure. nih.gov This intricate balance is regulated by a complex network of neuropeptides in the brain, particularly within the hypothalamus. mdpi.comnih.gov Neuropeptides can be broadly categorized as orexigenic (appetite-stimulating) or anorexigenic (appetite-suppressing). nih.gov

The Neuropeptide FF system, which includes Neuropeptide SF, is involved in the regulation of feeding behavior, generally exhibiting anorexigenic effects. wikipedia.org This means that activation of this system tends to decrease appetite and food intake. wikipedia.orgmdpi.com The hypothalamus, a critical brain region for appetite control, contains receptors for these neuropeptides. mdpi.comoup.com

Research has shown that central administration of Neuropeptide S (NPS), a related peptide, can reduce food intake in various animal models. mdpi.com This effect is consistent with the presence of NPS receptors in hypothalamic nuclei known to regulate feeding, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamic area (LHA). mdpi.comnih.gov The anorexigenic actions of these peptides can counteract the effects of orexigenic peptides that stimulate hunger. mdpi.com

The regulation of appetite involves a complex interplay of various neuropeptide systems. For instance, while the Neuropeptide Y (NPY) system is a potent stimulator of food intake, the NPFF system can modulate and, in some cases, oppose these orexigenic signals. oup.comsdbonline.org

The regulation of energy homeostasis extends beyond just food intake to include the control of glucose metabolism. Hypothalamic neuropeptides play a crucial role in linking the central control of feeding with peripheral glucose homeostasis. frontiersin.org

Studies on related RFamide peptides, such as 26RFa, have demonstrated a significant role in glucose regulation. frontiersin.organr.fr Central administration of 26RFa has been shown to improve glucose tolerance and insulin (B600854) production. anr.fr Furthermore, this peptide appears to be a downstream mediator of insulin's effects in the brain, as its hypothalamic expression is stimulated by insulin, and blocking its receptor diminishes insulin's central glucose-lowering effects. anr.fr Neuropeptide Y (NPY) also plays a significant role, with studies showing it influences insulin sensitivity and glucose uptake in adipocytes. karger.com While direct studies on Neuropeptide SF are less numerous, the functional overlap within the RFamide peptide family suggests a potential role in these metabolic processes.

Given their role in regulating appetite and energy balance, neuropeptide systems are intrinsically linked to the pathophysiology of obesity. nih.govnih.gov Obesity arises from a chronic imbalance where energy intake exceeds energy expenditure. nih.gov Dysregulation in neuropeptide signaling can contribute to increased appetite and weight gain. mdpi.com

Anorexigenic neuropeptide systems, such as the one Neuropeptide SF is part of, are potential targets for anti-obesity therapies. nih.govportlandpress.com By reducing food intake, these peptides can help to restore energy balance. portlandpress.com In humans, polymorphisms in the gene for the Neuropeptide S receptor have been associated with an increased susceptibility to obesity, and circulating levels of NPS were found to be lower in individuals with a high body mass index. mdpi.com

Conversely, orexigenic systems like the Neuropeptide Y (NPY) system are often upregulated in obesity. nih.gov Chronic administration of NPY can lead to hyperphagia and obesity. nih.govoup.com Therefore, the balance between anorexigenic signals from peptides like NPSF and orexigenic signals from peptides like NPY is critical in the context of obesity. mdpi.comnih.gov

Interactive Data Table: Neuropeptide Systems in Energy Homeostasis

| Neuropeptide System | Primary Effect on Food Intake | Key Brain Regions | Relation to Obesity | Reference(s) |

| Neuropeptide FF/SF | Anorexigenic (decreases intake) | Hypothalamus (ARC, PVN) | Potential anti-obesity target | mdpi.com, wikipedia.org |

| Neuropeptide S | Anorexigenic (decreases intake) | Hypothalamus (ARC, PVN, LHA) | Receptor polymorphisms linked to obesity susceptibility | mdpi.com |

| Neuropeptide Y (NPY) | Orexigenic (increases intake) | Hypothalamus (ARC, PVN) | Upregulated in obesity models | nih.gov, nih.gov, oup.com |

| 26RFa (QRFP) | Orexigenic (increases intake) | Hypothalamus (VMH, LHA) | Implicated in the development of obesity | frontiersin.org |

| Melanocortins (POMC) | Anorexigenic (decreases intake) | Hypothalamus (ARC) | Deficiency leads to severe obesity | jnmjournal.org, portlandpress.com |

Influence on Glucose Homeostasis and Metabolism

Neuroendocrine Regulation

Neuropeptide SF exerts considerable influence over the body's primary stress response system, the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.commdpi.com Its actions within the hypothalamus are pivotal in initiating a cascade of hormonal signals that govern the stress response. nih.govdntb.gov.ua

Research demonstrates that Neuropeptide SF is a potent activator of the HPA axis. nih.govoup.com Studies involving the central administration of NPSF in rats have shown that the peptide significantly augments the release of corticotropin-releasing hormone (CRH) in the paraventricular nucleus (PVN) of the hypothalamus. nih.govmedchemexpress.commedchemexpress.comchemondis.com This release of CRH is a critical first step in the activation of the HPA axis. nih.gov The subsequent release of corticosterone (B1669441), a key glucocorticoid, can be blocked by the pre-treatment with a CRH antagonist, confirming that NPSF's effect on the HPA axis is mediated through CRH. nih.gov The NPFF/NPSF system is implicated as a key player in modulating HPA axis activity and emotional responses, with its receptors being a potential target for disorders related to HPA dysregulation. mdpi.comdntb.gov.ua The activation of the HPA axis by RFamide peptides like NPSF is a component of the broader physiological stress response. mdpi.commdpi.com

| Parameter | Effect of Neuropeptide SF Administration | Mediating Factor | Supporting Findings |

| HPA Axis | Activation | Corticotropin-Releasing Hormone (CRH) | Increased plasma ACTH and corticosterone levels. nih.govoup.com |

| CRH Release | Augmented in the hypothalamic paraventricular nucleus. | Direct action of NPSF on hypothalamic neurons. | Blockade of corticosterone release by a CRH antagonist. nih.gov |

| Stress Response | Stimulation | Activation of the HPA axis. | NPSF is considered part of the system regulating physiological stress. mdpi.commdpi.com |

As a direct consequence of stimulating CRH release, Neuropeptide SF increases the plasma levels of Adrenocorticotropic Hormone (ACTH). nih.govoup.com Experiments in rats have shown that intracerebroventricular injection of NPSF leads to a significant rise in plasma ACTH concentrations. nih.govoup.com This elevation in ACTH is a crucial intermediate step in the HPA axis cascade, as ACTH is the hormone that travels from the pituitary gland to the adrenal cortex to stimulate the production and release of glucocorticoids like corticosterone. mdpi.comnih.gov This demonstrates a clear physiological role for NPSF in the upstream regulation of the HPA axis and stress hormone secretion. nih.govmedchemexpress.commedchemexpress.com

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

Modulation of Stress, Anxiety, and Fear-Related Behaviors

Beyond its neuroendocrine functions, Neuropeptide SF and the closely related Neuropeptide S (NPS) system play a complex role in modulating emotional states and behaviors, including anxiety, arousal, and fear. nih.govnih.gov

Neuropeptide S, the system to which NPSF belongs, demonstrates significant anxiolytic-like properties across a variety of preclinical behavioral models. nih.govnih.gov Central administration of NPS has been shown to produce a distinct anxiety-reducing profile. nih.govnih.gov These effects are not mediated through the benzodiazepine (B76468) site of the GABA-A receptor, suggesting a novel mechanism for anxiolysis. researchgate.net Studies using the elevated plus maze, light-dark box, and stress-induced hyperthermia tests in mice have consistently reported that NPS administration reduces anxiety-like behaviors. nih.govnih.govresearchgate.net This suggests that the NPS/NPSF system is an important endogenous modulator of anxiety. nih.govresearchgate.net

| Behavioral Test | Effect of Neuropeptide S Administration | Interpretation |

| Elevated Plus Maze (EPM) | Increased time spent in the open arms. nih.govresearchgate.net | Anxiolytic-like effect. |

| Four-Plate Test (FPT) | Increased punished crossings. researchgate.net | Anxiolytic-like activity. |

| Stress-Induced Hyperthermia (SIH) | Attenuation of stress-induced increases in body temperature. researchgate.net | Anxiolytic-like effect. |

| Open Field Test | Increased activity in the central zone. researchgate.net | Anxiolytic-like effect. |

A unique characteristic of the Neuropeptide S system is its ability to simultaneously exert anxiolytic effects and promote arousal and wakefulness. nih.govnih.govmdpi.com Central administration of NPS induces a state of long-lasting arousal and increased locomotor activity while suppressing all stages of sleep. nih.govnih.gov This arousal-promoting effect is robust and has been observed in both mice and rats. nih.gov The promotion of wakefulness is a key function of the NPS system, positioning it alongside other critical wake-promoting neuropeptides like orexin (B13118510). mdpi.comnih.govencyclopedia.pub This dual action of reducing anxiety while increasing arousal makes the NPS system a unique modulator of behavioral states. mdpi.com

The Neuropeptide S system actively modulates fear responses and the consolidation of fear-related memories. nih.govmdpi.com Research indicates that NPS can acutely diminish fear responses. nih.gov Furthermore, it influences long-term aspects of fear memory, notably by facilitating the extinction of contextual fear memories. nih.govmdpi.com The expression of NPS and its receptor in the amygdala, a brain region critical for processing fear and forming fear memories, underscores its role in these processes. nih.govfrontiersin.org Studies have shown that NPS signaling in the amygdala can modulate local synaptic circuits to control fear expression. nih.govfrontiersin.org This suggests that neuropeptidergic pathways, such as the NPS system, can tune neuronal networks to regulate fear memories in response to environmental demands. harvard.edu

Association with Panic Disorder

Research has provided converging evidence for the involvement of the Neuropeptide S (NPS) system in the pathophysiology of panic disorder. nih.gov This association is primarily explored through genetic variations in the Neuropeptide S receptor gene (NPSR1) and alterations in plasma NPS levels.

A significant focus of genetic research has been on the functional single-nucleotide polymorphism (SNP) rs324981 (A/T) in the NPSR1 gene. nih.govoup.com This variant leads to an asparagine-to-isoleucine substitution at position 107 (Asn¹⁰⁷Ile) of the receptor. oup.com The T-allele (encoding for Ile¹⁰⁷) is a gain-of-function variant, resulting in a receptor with approximately 10-fold higher efficacy for NPS compared to the A-allele (Asn¹⁰⁷). oup.complos.org Multiple studies have associated this more active T-allele with an increased risk for panic disorder, particularly in females. nih.gov It has also been linked to heightened anxiety sensitivity, a trait that makes individuals more prone to developing panic attacks. nih.govnih.gov

In addition to genetic predispositions, studies have investigated the direct levels of Neuropeptide S in individuals with panic disorder. A study comparing plasma NPS concentrations between patients with panic disorder and healthy controls found significantly lower levels in the patient group. scielo.brscielo.br This finding suggests a potential malfunction in the modulatory NPS system in individuals with panic disorder, where impaired NPS production or function could lead to increased excitation in brain regions like the amygdala, contributing to anxiety symptoms and the development of the disorder. scielo.br

Table 1: Plasma Neuropeptide S Levels in Panic Disorder

| Participant Group | Number of Participants | Median Plasma NPS Level (pg/mL) | Statistical Significance (p-value) |

|---|---|---|---|

| Panic Disorder Patients | 29 | 16.7 | p = 0.021 |

| Healthy Controls | 32 | 32.5 |

Cardiovascular Regulation

The direct role of Neuropeptide S in the systemic cardiovascular regulation of humans is not as extensively characterized as that of other neuropeptides like Neuropeptide Y or natriuretic peptides. core.ac.ukoup.com However, evidence suggests NPS influences cardiovascular parameters, primarily through its modulation of the autonomic nervous system, especially in the context of anxiety and stress responses.

Studies focused on the genetics of panic disorder have provided insights into the cardiovascular effects of the NPS system. nih.gov Research involving a behavioral avoidance test in patients with panic disorder revealed that carriers of the NPSR1 rs324981 T-allele, which is the "risk" allele for panic disorder, exhibited an increased heart rate and higher symptom reports during the test. nih.gov This finding points to a role for the NPS system in mediating heightened autonomic arousal, a key component of the physiological response to stressful or anxiety-provoking situations. nih.gov

Other Investigated Physiological Roles (e.g., Locomotion, Sleep)

Beyond its role in anxiety, Neuropeptide S is a potent regulator of arousal, wakefulness, and locomotor activity. mdpi.commedchemexpress.com

Locomotion: Animal studies, which form the basis of our understanding of this function, have demonstrated that central administration of NPS stimulates locomotor activity. mdpi.commdpi.com This effect is mediated by the activation of NPSR, as NPSR antagonists can block the NPS-induced hyperlocomotion. mdpi.com The stimulant effects appear to involve the dopaminergic system, particularly in the nigral and mesolimbic pathways. mdpi.com

Sleep and Wakefulness: Neuropeptide S is recognized as a wake-promoting substance. mdpi.commdpi.comnih.gov Its mechanism of action involves the modulation of key sleep-regulating centers in the brain. Specifically, NPS acts on the ventrolateral preoptic nucleus (VLPO) of the hypothalamus, a major area for promoting non-rapid eye movement (NREM) sleep. mdpi.com NPS inhibits sleep-promoting neurons within the VLPO, leading to a decrease in NREM sleep and favoring a state of arousal. mdpi.com Studies have shown that NPS administration significantly increases wakefulness, characterized by an increase in high-frequency electroencephalogram (EEG) activity. mdpi.com Furthermore, genetic studies in humans have linked variations in the NPSR1 gene to differences in sleep duration and timing. plos.org

Table 2: Summary of Other Investigated Physiological Roles of Neuropeptide S

| Physiological Role | Key Findings | Mediating Receptor/System |

|---|---|---|

| Locomotion | Stimulates locomotor activity and behavioral arousal. mdpi.commedchemexpress.com | NPSR activation; involves dopaminergic pathways. mdpi.com |

| Sleep/Wakefulness | Promotes wakefulness by inhibiting sleep-promoting neurons in the VLPO; suppresses NREM sleep. mdpi.commdpi.comnih.gov | NPSR activation in the hypothalamus. mdpi.com |

Cellular and Molecular Mechanisms of Neuropeptide Sf Human Signaling

Post-Receptor Intracellular Signaling Cascades

Upon activation by Neuropeptide SF, NPSR1 engages multiple intracellular signaling pathways, leading to complex cellular responses. These cascades involve the coupling to different G proteins and the subsequent modulation of second messengers and downstream kinases.

The Neuropeptide S receptor 1 (NPSR1) is a canonical GPCR characterized by seven transmembrane domains. nih.gov Upon ligand binding, NPSR1 couples to both Gs and Gq alpha-subunits of heterotrimeric G proteins. This dual coupling is a key feature of NPS signaling, allowing for the simultaneous activation of distinct downstream effector systems. The activation of Gs leads to the stimulation of adenylyl cyclase, while Gq activation stimulates phospholipase C. This multifaceted signaling capacity enables Neuropeptide SF to elicit a broad spectrum of cellular effects.

A primary consequence of NPSR1 activation is a significant increase in intracellular calcium ([Ca²⁺]i) concentrations. This process is initiated by the Gq-mediated activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. nih.gov

Studies have shown that this initial calcium release is further amplified through a process known as calcium-induced calcium release (CICR), involving the activation of ryanodine (B192298) receptors on the ER. nih.gov Following the depletion of ER calcium stores, a secondary and more sustained influx of extracellular calcium occurs through a mechanism called store-operated calcium entry (SOCE). nih.gov This sustained elevation of intracellular calcium is crucial for many of the downstream effects of Neuropeptide SF.

In addition to calcium signaling, the activation of NPSR1 by Neuropeptide SF leads to the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. This is mediated by the Gs protein-dependent activation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors and ion channels, thereby influencing gene expression and cellular excitability. The concomitant activation of both calcium and cAMP pathways highlights the complexity of Neuropeptide SF signaling.

The signaling cascade initiated by Neuropeptide SF also involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.net Specifically, the phosphorylation of extracellular signal-regulated kinase (ERK) has been observed following NPSR1 activation. nih.gov This activation can be triggered by both the G protein-dependent pathways (Gs/cAMP and Gq/calcium) and potentially through direct interactions with β-arrestin. nih.gov The activation of the MAPK/ERK pathway is a critical component in mediating some of the long-term effects of Neuropeptide SF, including the regulation of gene expression and neuronal plasticity.

Cyclic AMP Modulation

Functional Consequences of Co-transmission with Classical Neurotransmitters

Neuropeptides like Neuropeptide SF often coexist and are co-released with classical small-molecule neurotransmitters, such as glutamate (B1630785) and GABA. frontiersin.org This co-transmission allows for a more complex and nuanced modulation of synaptic activity than would be possible with a single transmitter.

The principle of co-transmission posits that a single neuron can release more than one neurotransmitter, often with different release requirements and postsynaptic targets. plos.orgfrontiersin.org Classical neurotransmitters are typically stored in small synaptic vesicles and are released upon low-frequency stimulation, mediating fast synaptic transmission. In contrast, neuropeptides are stored in large dense-core vesicles that require higher frequency stimulation for release. frontiersin.org This differential release allows for a frequency-dependent modulation of synaptic output.

Neuropeptide SF has been shown to modulate both excitatory and inhibitory synaptic transmission. For instance, it can enhance glutamatergic transmission onto both projection neurons and interneurons in the lateral amygdala. nih.gov This potentiation of excitatory input can lead to increased neuronal firing. nih.gov Conversely, Neuropeptide SF can also modulate GABAergic transmission. mdpi.com For example, it has been shown to increase GABAergic synaptic activity in projection neurons of the basolateral amygdala. This modulation of both excitatory and inhibitory circuits allows Neuropeptide SF to finely tune the balance of activity within specific neural networks, contributing to its roles in processes like fear and anxiety. The co-release of Neuropeptide SF with classical transmitters thus provides a mechanism for shaping the temporal and spatial dynamics of synaptic signaling.

Synergistic and Antagonistic Interactions

Neuropeptide SF (NPSF), also known as RFamide-related peptide-1 (RFRP-1) and the mammalian ortholog of gonadotropin-inhibitory hormone (GnIH), engages in a complex network of interactions with other signaling molecules, leading to both synergistic and antagonistic outcomes. These interactions are crucial for its diverse physiological roles, including the regulation of reproduction, mood, and sensory processing.

Antagonistic Interactions

The most well-documented antagonistic role of Neuropeptide SF is in the regulation of the reproductive axis. It acts as a key inhibitor of the hypothalamic-pituitary-gonadal (HPG) axis, primarily through its opposition to the effects of Gonadotropin-Releasing Hormone (GnRH). researchgate.netmdpi.comfrontiersin.orgnih.govnih.govwikipedia.org This inhibition is multifaceted, involving direct actions on the pituitary gland to suppress the synthesis and release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and indirect actions within the hypothalamus by inhibiting the activity of GnRH neurons. researchgate.netmdpi.comfrontiersin.orgnih.govnih.govwikipedia.org Furthermore, NPSF can exert its inhibitory influence on GnRH neurons indirectly through its interaction with kisspeptin (B8261505) neurons. researchgate.netmdpi.com

Neuropeptide SF also exhibits antagonistic interactions with the endogenous opioid system. mdpi.com Research has demonstrated that NPSF can counteract the analgesic effects of morphine, suggesting a functional opposition to opioid-induced pain relief. bioscientifica.com This anti-opioid characteristic is a feature of the broader Neuropeptide FF (NPFF) family to which NPSF belongs. mdpi.compnas.orgnih.govnih.gov While NPSF does not bind directly to opioid receptors, its functional coupling with the opioid system is evident. mdpi.comnih.gov The use of NPFF receptor antagonists, such as RF9, has been shown to prevent the development of tolerance to opioids, further highlighting this antagonistic relationship. pnas.org

In the context of feeding behavior, the interactions of NPSF are more complex, though evidence points towards an antagonistic role against appetite-stimulating signals under certain conditions. Microinjection of NPSF into the amygdala has been found to reduce food intake in animal models, an effect that is reversed by the administration of an NPFF receptor antagonist. mdpi.comcapes.gov.br This suggests an anorexigenic, or appetite-suppressing, function that would antagonize the body's orexigenic pathways.

| Interacting Molecule/System | Nature of Interaction | Observed Effect | Supporting Evidence |

|---|---|---|---|

| Gonadotropin-Releasing Hormone (GnRH) | Antagonistic | Inhibition of GnRH-stimulated gonadotropin (LH, FSH) synthesis and release. | researchgate.netmdpi.comfrontiersin.orgnih.govnih.govwikipedia.org |

| Kisspeptin | Antagonistic (indirect) | Inhibition of kisspeptin-mediated stimulation of GnRH neurons. | researchgate.netmdpi.com |

| Opioid System (e.g., Morphine) | Antagonistic | Blocks morphine-induced analgesia; contributes to anti-opioid effects. | mdpi.combioscientifica.compnas.orgnih.govnih.gov |

| Orexigenic Signals | Antagonistic | Decreases food intake (anorexigenic effect) in specific brain regions. | mdpi.comcapes.gov.br |

Synergistic Interactions

Neuropeptide SF demonstrates significant synergistic interactions with several classical neurotransmitter systems to modulate mood. Research into its antidepressant-like effects has revealed that these actions are, at least in part, mediated by a cooperative relationship with the α-adrenergic, 5-HT2 serotonergic, muscarinic acetylcholine, and D2, D3, D4 dopamine (B1211576) receptor systems. arxiv.org The administration of antagonists for these respective receptors has been shown to diminish the antidepressant-like effects of NPSF, indicating a necessary synergistic interplay. arxiv.org

In the realm of sensory perception, particularly in response to pain and inflammation, NPSF acts synergistically with other molecules. Along with Neuropeptide FF (NPFF) and FMRFamide, NPSF potentiates proton-gated currents through the acid-sensing ion channel 3 (ASIC3). nih.gov This potentiation, which enhances the sustained electrical current in sensory neurons, is thought to be a mechanism for modulating neuronal excitability. nih.gov This synergy is particularly relevant in inflammatory conditions where the expression of both the NPFF precursor gene and ASIC3 is upregulated. nih.gov

Within its own peptide family, NPSF (also known as RFRP-1) may act synergistically with RFamide-related peptide-3 (RFRP-3). Both peptides are derived from the same precursor gene, and it has been proposed that they may work in concert to inhibit the HPG axis in mammals, thereby amplifying their collective inhibitory effect on reproduction. frontiersin.orgnih.govnih.gov

| Interacting Molecule/System | Nature of Interaction | Observed Effect | Supporting Evidence |

|---|---|---|---|

| α-adrenergic, 5-HT2 serotonergic, muscarinic acetylcholine, and D2/D3/D4 dopamine systems | Synergistic | Mediation of antidepressant-like effects. | arxiv.org |

| Neuropeptide FF (NPFF), FMRFamide, Protons (H+) | Synergistic | Potentiation of proton-gated currents via ASIC3, modulating sensory neuron excitability. | nih.gov |

| RFamide-related peptide-3 (RFRP-3) | Synergistic | Potential cooperative inhibition of the hypothalamic-pituitary-gonadal (HPG) axis. | frontiersin.orgnih.govnih.gov |

Advanced Research Methodologies and Models in Neuropeptide Sf Human Studies

In Vitro Pharmacological and Cellular Assays

In vitro studies are fundamental for characterizing the molecular interactions and cellular signaling pathways initiated by NPS. These assays are typically conducted in controlled laboratory environments using cultured cells that have been engineered to express the human NPS receptor.

Receptor binding assays are employed to determine the affinity with which a ligand, such as NPS or its analogs, binds to the NPSR1. These experiments are crucial for quantifying the direct interaction between the peptide and its receptor. A common approach involves competitive binding assays using a radiolabeled form of NPS.

In these assays, membranes from cells stably expressing the NPSR1 (e.g., Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells) are incubated with a constant concentration of a radioligand, such as [¹²⁵I]-Tyr¹⁰-hNPS. guidetopharmacology.org The binding of the radioligand is then competed by increasing concentrations of an unlabeled test compound (e.g., NPS, its fragments, or synthetic antagonists). The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibition constant (Ki), a measure of binding affinity. For instance, studies have used this method to determine the high affinity of mouse NPS 1-20 and its C-terminal truncated version, NPS 1-19, for the mouse NPSR, yielding Ki values of 0.203 nM and 0.635 nM, respectively. researchgate.net These assays are also instrumental in the development of NPSR1 antagonists, where novel compounds are screened for their ability to bind to the receptor and block the binding of endogenous NPS. researchgate.netresearchgate.net

Functional assays measure the physiological response of a cell following receptor activation, providing data on the efficacy and potency of a ligand. The NPS receptor is a G protein-coupled receptor (GPCR) that signals through multiple pathways, primarily by coupling to Gαq and Gαs proteins. nih.govnih.gov This dual coupling leads to the mobilization of intracellular calcium ([Ca²⁺]i) and the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), respectively. nih.govguidetopharmacology.orgnih.govplos.org

Aequorin-based and Calcium Mobilization Assays: These assays quantify the increase in intracellular calcium concentration upon NPSR1 activation. guidetopharmacology.orgeuroscreenfast.com The aequorin-based assay utilizes a photoprotein that emits light in the presence of calcium, providing a luminescent readout. researchgate.netuni-regensburg.de More commonly, fluorescent calcium indicators are used. Upon binding NPS, the NPSR1 activates the Gαq pathway, leading to the release of calcium from intracellular stores. This response can be measured in cell lines like HEK293 or CHO expressing the receptor. nih.govacs.orgnih.gov Such assays are routinely used to determine the potency (EC₅₀) of agonists and the inhibitory potency (pA₂ or pK_B) of antagonists. acs.orgnih.govunipd.it For example, mouse NPS potently activates intracellular calcium release with an EC₅₀ value of 3.73 nM. researchgate.net

GTPγS Binding Assays: This assay measures the first step in G protein activation. frontiersin.org When a GPCR is activated by an agonist, it catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein α-subunit. The GTPγS assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, which accumulates in the cell membrane upon receptor activation. researchgate.netfrontiersin.org The amount of accumulated radioactivity is proportional to the extent of G protein activation, making it a sensitive method for characterizing agonist and antagonist activity at the NPSR1. researchgate.net

cAMP Assays: To investigate the Gαs-coupling of NPSR1, cAMP assays are performed. Activation of the Gαs pathway stimulates the enzyme adenylyl cyclase, which converts adenosine triphosphate (ATP) into cAMP. frontiersin.org Studies have demonstrated that NPS binding to its receptor leads to an increase in intracellular cAMP levels in recombinant cell lines. nih.govguidetopharmacology.orgnih.govplos.org This functional response can be blocked by pertussis toxin, confirming the involvement of the Gαi protein family in some signaling cascades. researchgate.net

The following table summarizes findings from various functional assays for Neuropeptide S.

Table 1: In Vitro Functional Assay Data for Neuropeptide S (NPS) and its Receptor (NPSR1)

| Assay Type | Cell Line | Ligand/Compound | Measurement | Finding | Citation(s) |

| Calcium Mobilization | HEK293mNPSR | Mouse NPS 1-20 | Potency (EC₅₀) | 3.73 nM | researchgate.net |

| Calcium Mobilization | HEK293mNPSR | [D-Cys(tBu)⁵]NPS | Antagonist Potency (pA₂) | 6.44 | unipd.it |

| Calcium Mobilization | HEK293mNPSR, HEK293hNPSR | QA1 | Antagonist Potency (pK_B) | 9.60 - 9.82 | nih.gov |

| Calcium Mobilization | HEK293mNPSR, HEK293hNPSR | PI1 | Antagonist Potency (pA₂) | 7.74 - 8.45 | nih.gov |

| cAMP Accumulation | CHO/HEK293 cells | NPS | Functional Response | NPS increases cAMP levels | nih.govnih.gov |

| Dynamic Mass Redistribution | HEK293mNPSR | NPS | Functional Response | NPS evokes a robust DMR signal, primarily via Gq | nih.gov |

Cellular imaging techniques provide high-resolution spatial and temporal information about signaling events within individual cells. Single-cell calcium imaging has been particularly valuable in elucidating the precise mechanisms of NPSR1 activity in neurons. plos.orgresearchgate.net

In these studies, primary hippocampal cultures are transfected to express the human NPSR1 and then loaded with a calcium-sensitive fluorescent dye like Fluo-4 AM. plos.orgnih.gov Upon application of NPS, a transient increase in fluorescence is observed, corresponding to a rise in cytosolic calcium. plos.org This technique has revealed that NPSR1 stimulation mobilizes calcium from intracellular stores, specifically the endoplasmic reticulum, through the activation of both IP₃ and ryanodine (B192298) receptors. plos.orgresearchgate.netnih.govsemanticscholar.org Furthermore, this initial release of calcium from internal stores subsequently triggers the opening of store-operated calcium channels on the cell membrane, leading to an influx of extracellular calcium. nih.govsemanticscholar.org This detailed analysis provides a deeper understanding of the intracellular signaling cascade initiated by NPS in a neuronal context, which is more physiologically relevant than studies in non-neuronal cell lines. nih.govplos.org

Functional Cell-Based Assays (e.g., aequorin-based, GTPγS, cAMP assays)

In Vivo Animal Models and Behavioral Paradigms

In vivo studies using animal models are essential for understanding the physiological and behavioral roles of the NPS system in a living organism. Rodent models, including mice and rats, are widely used for this purpose.

Central administration of NPS into the brains of rodents has been shown to modulate a variety of behaviors, notably anxiety, fear, and feeding. unipd.it A unique characteristic of NPS is its ability to produce anxiolytic-like effects while simultaneously increasing arousal and locomotor activity, a profile distinct from classic anxiolytics like benzodiazepines which are sedative. nih.govnih.govtandfonline.com

Anxiety: The anxiolytic properties of NPS have been demonstrated across numerous behavioral paradigms. In the elevated plus maze (EPM) and elevated zero maze (EZM), NPS increases the time rodents spend in the open, more exposed areas. researchgate.netnih.gov In the light-dark box test, it increases exploration of the brightly lit compartment. tandfonline.com Other tests, such as the marble-burying assay and stress-induced hyperthermia (SIH) model, have further corroborated the anxiety-reducing effects of NPS. researchgate.netnih.govtandfonline.com

Fear: The NPS system is also implicated in the modulation of fear responses. Studies using fear conditioning paradigms, where an animal learns to associate a neutral cue with an aversive stimulus, have shown that NPS can facilitate the extinction of learned fear. oup.com For instance, administration of NPS can reduce fear expression in genetically anxious mouse strains and accelerate the process of fear extinction learning. oup.comnih.gov

Feeding: Research indicates that NPS has an anorexigenic effect, meaning it suppresses food intake. nih.govunipd.it Central injection of NPS has been shown to significantly reduce food consumption in fasted rats, highlighting a role for the NPS system in the regulation of appetite and energy balance. tandfonline.com

Table 2: Behavioral Effects of Central Neuropeptide S (NPS) Administration in Rodent Models

| Behavior Studied | Rodent Model | Behavioral Test | Key Finding | Citation(s) |

| Anxiety | Mice | Elevated Plus Maze (EPM) | NPS increases time spent in open arms (anxiolytic-like effect) | nih.gov |

| Anxiety | Mice | Elevated Zero Maze (EZM) | NPS increases time in open quadrants | researchgate.net |

| Anxiety | Mice | Stress-Induced Hyperthermia (SIH) | NPS attenuates stress-induced temperature increase | researchgate.net |

| Anxiety | Rats | Open Field Test | NPS reduces anxiety-related behaviors | tandfonline.com |

| Fear | Rats/Mice | Cued Fear Extinction | NPS facilitates the extinction of conditioned fear | oup.comnih.gov |

| Feeding | Rats | Food Intake Measurement | NPS reduces food intake in fasted rats | unipd.ittandfonline.com |

| Arousal/Locomotion | Mice/Rats | Locomotor Activity Test | NPS increases locomotor activity and wakefulness | nih.govmdpi.commdpi.com |

Transgenic animal models, where specific genes are deleted (knockout) or their expression is enhanced (overexpression), are powerful tools for dissecting the function of a particular gene product.

Knockout Models: The development of NPSR1-deficient (NPSR1⁻/⁻) mice has been crucial for confirming that the behavioral effects of NPS are mediated specifically through its cognate receptor. unipd.it For example, the arousal-promoting and stimulant effects of NPS are present in wild-type mice but are completely absent in NPSR1 knockout mice. unipd.itmdpi.com Similarly, NPSR-deficient mice have been used to investigate the role of this system in more complex behaviors like fear memory generalization and social fear. uni-halle.de These models provide definitive evidence for the necessity of the NPSR1 in mediating the actions of NPS. acs.org

Overexpression Models: While less common for NPS specifically in the reviewed literature, overexpression models are a valuable technique in neuropeptide research. utupub.firesearchgate.net These models involve inserting extra copies of a gene to increase the production of the corresponding peptide. For instance, transgenic mice overexpressing Neuropeptide Y (NPY), another key neuropeptide, have been created to study its role in metabolic and cardiovascular diseases. utupub.finih.govmdpi.com Such models have been instrumental in understanding the pathological consequences of elevated neuropeptide signaling. utupub.fi Applying similar overexpression technology to the NPS system could provide further insights into its function and its potential role in disease states characterized by excessive signaling.

Molecular and Genetic Research Techniques

Gene Expression Analysis (e.g., in situ hybridization, RT-PCR, single-cell RNA sequencing)

Gene expression analysis is fundamental to understanding the distribution and regulation of Neuropeptide SF. Techniques such as in situ hybridization (ISH), reverse transcription-polymerase chain reaction (RT-PCR), and single-cell RNA sequencing (scRNA-seq) have been instrumental in mapping the expression of the NPSF precursor gene and its receptor.

In situ hybridization (ISH) has been a key technique for localizing the mRNA of neuropeptides. nih.gov Studies using ISH have revealed that while the receptor for NPSF (NPFFR1) is widely expressed in the nervous system, the precursor mRNA for NPSF is more discretely located in specific brainstem nuclei. nih.gov For instance, in the human brain, ISH has been used to detect the expression of various neuropeptide receptor mRNAs, providing insights into their distribution. jneurosci.org Specifically for the NPFF system, which includes NPSF, ISH has shown robust expression in areas like the nucleus tractus solitarius and the paraventricular nucleus in the medulla. researchgate.net

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) allows for the detection and quantification of mRNA transcripts. RT-PCR analysis of human tissues has shown that the receptor for NPFF-related peptides, including NPSF, is primarily expressed in the placenta and thymus, with lower levels in the pituitary gland, spleen, and testis. nih.gov This technique has been crucial in determining the tissue-specific expression of neuropeptide systems. nih.gov Quantitative real-time PCR (qRT-PCR) is a variation that allows for the precise measurement of mRNA levels, offering a way to study the global impact of neuropeptides on system plasticity by analyzing changes in gene expression. nih.govfrontiersin.org

Single-cell RNA sequencing (scRNA-seq) has revolutionized the study of neuropeptides by providing a high-resolution view of gene expression at the individual cell level. nih.govelifesciences.org This powerful technique has been used to profile rare cell types like pulmonary neuroendocrine cells (PNECs) in humans, revealing that they express a diverse array of neuropeptide and peptide hormone genes. elifesciences.orgnih.gov In human PNECs, scRNA-seq has identified the expression of 40 different peptidergic genes, with most cells expressing unique combinations. elifesciences.org This level of detail allows researchers to understand the heterogeneity of neuropeptide expression within a tissue and to predict the potential for complex cell-cell signaling networks. nih.govelifesciences.org

Table 1: Gene Expression Analysis Techniques for Neuropeptide SF (human)

| Technique | Application in Neuropeptide SF Research | Key Findings |

|---|---|---|

| In Situ Hybridization (ISH) | Localization of NPFF precursor and receptor mRNA in human tissues. | NPFF precursor mRNA is expressed in specific brainstem nuclei, while its receptor is more widely distributed. nih.govresearchgate.net |

| RT-PCR | Detection and quantification of NPFF receptor mRNA in various human tissues. | High expression of the NPFF receptor in the placenta and thymus; lower levels in the pituitary, spleen, and testis. nih.gov |

| Single-cell RNA-seq | High-resolution profiling of neuropeptide gene expression in individual human cells. | Revealed diverse combinations of peptidergic genes in human pulmonary neuroendocrine cells. elifesciences.orgnih.gov |

Immunohistochemistry and Immunofluorescence

Immunohistochemistry (IHC) and immunofluorescence are vital techniques for visualizing the location of Neuropeptide SF and its receptors within tissues. These methods use antibodies that specifically bind to the target peptide or receptor, allowing for their detection and localization.